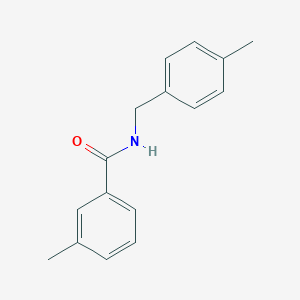

3-methyl-N-(4-methylbenzyl)benzamide

説明

3-Methyl-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by a 3-methyl-substituted benzoyl group linked via an amide bond to a 4-methylbenzylamine moiety. The presence of methyl groups at the 3-position (benzamide) and 4-position (benzyl) likely influences its steric and electronic properties, affecting binding affinity and metabolic stability compared to simpler benzamides.

特性

分子式 |

C16H17NO |

|---|---|

分子量 |

239.31 g/mol |

IUPAC名 |

3-methyl-N-[(4-methylphenyl)methyl]benzamide |

InChI |

InChI=1S/C16H17NO/c1-12-6-8-14(9-7-12)11-17-16(18)15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,17,18) |

InChIキー |

SCCAOKKNJVDKPE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)C |

正規SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Benzamide Derivatives

The following table summarizes key structural and functional differences between 3-methyl-N-(4-methylbenzyl)benzamide and related compounds:

Key Structural and Functional Insights:

Substituent Effects on Target Binding :

- Methyl Groups : The 3-methyl and 4-methyl groups in the target compound may enhance lipophilicity and membrane permeability compared to unsubstituted benzamides. However, bulky substituents could hinder binding to flat protein pockets (e.g., tubulin’s colchicine site) .

- Sulfamoyl vs. Methyl : Sulfamoyl derivatives (e.g., ) exhibit stronger H-bonding with Arg63 in GK, critical for allosteric activation, whereas methyl groups may prioritize hydrophobic interactions .

Stereochemical Influence: Enantiomers of 4-amino-N-(α-methylbenzyl)benzamide (LY188544) demonstrate stereospecific anticonvulsant activity, with the S-isomer showing superior potency. This highlights the importance of chirality in benzamide derivatives .

Hybrid Scaffolds :

- Compounds like 4-methyl-N-[4-(2-oxochromen-3-yl)thiazol-2-yl]benzamide () integrate heterocyclic moieties (thiazole, coumarin), expanding target diversity beyond typical benzamide applications .

Antioxidant vs. Enzyme-Targeting Activity :

- Hydroxyl and methoxy groups in antioxidant benzamides () enhance radical scavenging via electron donation, contrasting with enzyme-targeting benzamides that rely on precise H-bonding or steric complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。